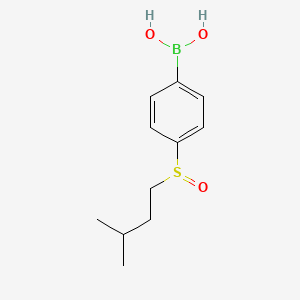

(4-(Isopentylsulfinyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Isopentylsulfinyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopentylsulfinyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopentylsulfinyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with isopentylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Isopentylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium(II) acetate, potassium carbonate, tetrahydrofuran (THF).

Major Products Formed

Oxidation: (4-(Isopentylsulfonyl)phenyl)boronic acid.

Reduction: (4-(Isopentylthio)phenyl)boronic acid.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

(4-(Isopentylsulfinyl)phenyl)boronic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-(Isopentylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-(Isobutylsulfinyl)phenyl)boronic acid: Similar structure but with an isobutyl group instead of an isopentyl group.

(4-(Isopentylsulfonyl)phenyl)boronic acid: Similar structure but with a sulfone group instead of a sulfinyl group.

Uniqueness

(4-(Isopentylsulfinyl)phenyl)boronic acid is unique due to the presence of the isopentylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the sulfinyl group can be selectively modified .

Activité Biologique

(4-(Isopentylsulfinyl)phenyl)boronic acid is a member of the phenylboronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Phenylboronic acids, including this compound, exert their biological effects primarily through reversible covalent binding to serine residues in enzymes, particularly β-lactamases. This interaction inhibits the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains. The boron atom's ability to form stable complexes with hydroxyl groups on target proteins is crucial for its inhibitory action .

Antibacterial Activity

Recent studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial activity against various strains of bacteria, particularly those expressing β-lactamases. The compound this compound has shown promising results in restoring the activity of β-lactam antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Antibiotic Used | FICI Value | Synergistic Effect |

|---|---|---|---|

| Klebsiella pneumoniae | Meropenem | < 0.5 | Yes |

| Pseudomonas aeruginosa | Ceftazidime | ≈ 0.5 | Yes |

The fractional inhibitory concentration index (FICI) values indicate a strong synergistic effect when combined with these antibiotics, suggesting that this compound can effectively combat antibiotic resistance mechanisms .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have shown that phenylboronic acids can inhibit tumor growth and enhance the effectiveness of chemotherapeutic agents such as doxorubicin.

Case Study: Tumor Targeting with Boronic Acid-Decorated Nanoparticles

A study utilized phenylboronic acid-decorated chitosan nanoparticles to target cancer cells more effectively. These nanoparticles demonstrated superior efficacy in restricting tumor growth in vivo compared to non-decorated counterparts. The targeting mechanism is attributed to the interaction between phenylboronic acid and over-expressed sialic acid residues on cancer cells .

Antiviral Activity

Emerging research indicates that phenylboronic acids may also possess antiviral properties. For instance, certain derivatives have shown potential in inhibiting HIV replication by targeting viral proteases with high affinity. The interaction between boronic acids and viral proteins can lead to conformational changes that inhibit viral replication processes .

Table 2: Antiviral Efficacy of Phenylboronic Acids

| Viral Target | Compound Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HIV Protease | Boronic Acid Derivative | 0.5 | Competitive inhibition |

| Influenza Virus | Phenylboronic Acid | 5 | Disruption of viral protein function |

Propriétés

IUPAC Name |

[4-(3-methylbutylsulfinyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKJWZOEWXOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675218 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-92-9 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.